molecular formula C20H22N2O3S B7719468 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzenesulfonamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzenesulfonamide

Cat. No. B7719468
M. Wt: 370.5 g/mol
InChI Key: ZVBBWNMREHNXAR-UHFFFAOYSA-N
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzenesulfonamide, also known as Q-VD-OPh, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzenesulfonamide acts as a pan-caspase inhibitor, preventing the activation of caspases and subsequent cell death. It binds to the catalytic site of caspases and inhibits their activity, thereby preventing the cleavage of downstream substrates and the initiation of apoptosis. This compound has been shown to be effective in inhibiting caspase activity in vitro and in vivo.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of apoptosis, reduction of inflammation, and improvement of cell viability. It has also been reported to have neuroprotective effects by preventing neuronal cell death. This compound has been shown to be well-tolerated in animal models and has a low toxicity profile.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzenesulfonamide has several advantages for lab experiments, including its high potency, specificity, and ease of use. It can be used in a variety of cell types and has been shown to be effective in various disease models. However, this compound has some limitations, including its high cost and limited solubility in aqueous solutions. Its use in vivo requires further investigation to determine its efficacy and safety.

Future Directions

Include exploring its use in combination with other therapies, determining its efficacy in various disease models, and investigating its pharmacokinetics and pharmacodynamics. Additionally, the development of more cost-effective and efficient synthesis methods for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzenesulfonamide is warranted.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its pan-caspase inhibitory activity and anti-inflammatory effects make it an attractive candidate for further investigation. While more research is needed to fully understand its mechanism of action and potential limitations, this compound represents a valuable tool for scientific research.

Synthesis Methods

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzenesulfonamide can be synthesized through a multistep process involving the reaction of 2-hydroxy-6-methylquinoline with N-isopropylbenzenesulfonamide. The final product is obtained through purification and crystallization processes. The purity and yield of this compound can be improved through optimization of the synthesis conditions.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. It has been shown to inhibit caspase activity, a key enzyme involved in programmed cell death, and thus prevent cell death in various cell types. This compound has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14(2)22(26(24,25)18-7-5-4-6-8-18)13-17-12-16-11-15(3)9-10-19(16)21-20(17)23/h4-12,14H,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBBWNMREHNXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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